2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]acetamide is a triazolo[4,3-c]pyrimidine derivative with a substituted phenylamino group at position 5, a methyl group at position 7, and an acetamide side chain linked to a furan-2-ylmethyl moiety.
Properties
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-13-7-14(2)9-16(8-13)24-20-23-15(3)10-18-25-26(21(29)27(18)20)12-19(28)22-11-17-5-4-6-30-17/h4-10H,11-12H2,1-3H3,(H,22,28)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETASUAAXAGYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NCC4=CC=CO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]acetamide involves multiple stepsThe reaction conditions typically involve the use of catalysts such as palladium and solvents like dimethylformamide . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the anilino and furylmethyl groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Scientific Research Applications
2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic processes .
Comparison with Similar Compounds
Core Structural Analog: Fluorophenyl-Substituted Derivative
Compound: N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
- Key Differences: Substituent on Phenylamino Group: The target compound has a 3,5-dimethylphenyl group, while this analog features a 4-fluorophenyl group. Acetamide Side Chain: The target compound’s side chain includes a furan-2-ylmethyl group, whereas this analog uses a 2,5-dimethylphenyl substituent.
- Physicochemical Properties :
The fluorine atom in the analog could enhance metabolic stability and hydrogen-bonding interactions compared to the dimethyl groups in the target compound .
Heterocyclic Core Variants: Benzo[b][1,4]oxazin and Triazine Derivatives
Compound: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ()
- Structural Divergence :
Compound: 5-Amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives ()
- Core Difference : Utilizes a 1,2,4-triazine ring instead of triazolo-pyrimidine.
Stereochemical and Substitutent Variants in Acetamide Derivatives
Compounds: Stereoisomers of N-[(2,6-dimethylphenoxy)acetamido]-hydroxy-diphenylhexan-yl butanamide ()
- Relevance: Demonstrates how stereochemistry (e.g., R/S configurations) and substituent placement (e.g., 2,6-dimethylphenoxy) on acetamide derivatives influence bioactivity. Though structurally distinct, this highlights the importance of regiochemistry in optimizing drug-like properties .
Analytical Differentiation Using Molecular Networking
- MS/MS Fragmentation Patterns : Molecular networking () can distinguish the target compound from analogs by comparing cosine scores of fragmentation spectra. For example:
- The furan-2-ylmethyl group in the target compound would produce unique fragment ions (e.g., m/z 95 for furan) versus fluorophenyl (m/z 111) or dimethylphenyl (m/z 119) analogs.
- High-resolution mass spectrometry (HRMS) and NMR would further resolve differences in substituent effects (e.g., fluorine’s deshielding in ¹⁹F NMR vs. methyl groups in ¹H NMR) .
Biological Activity
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]acetamide is a member of the triazolopyrimidine class and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Structure and Properties
The compound features a complex structure characterized by:
- Triazolo[4,3-c]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Anilino group : The presence of a 3,5-dimethylphenyl amino group enhances its interaction with biological targets.
- Furan moiety : The furan ring contributes to the compound's lipophilicity and potential receptor interactions.
Chemical Structure
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N6O2 |
| Molecular Weight | 396.47 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolopyrimidine core facilitates binding to various biological macromolecules, leading to inhibition of enzymatic activity and modulation of signaling pathways.
Pharmacological Effects
-
Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values in the low micromolar range against specific cancer cell lines, suggesting potent anticancer properties .
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity. The results indicated that it inhibited cell proliferation effectively compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A series of tests were performed against common bacterial strains. The compound exhibited strong antibacterial activity with lower MIC values than conventional antibiotics, highlighting its potential as a novel antimicrobial agent.
Summary of Key Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
